

Application Notes and Protocols for Dasatinib Intermediate-1 in Medicinal Chemistry

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Compound of Interest

Compound Name: *Dasatinib intermediate-1*

Cat. No.: *B023545*

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These application notes provide a comprehensive overview of the practical applications of **Dasatinib intermediate-1**, chemically known as N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, in the field of medicinal chemistry. This key synthetic precursor to the potent tyrosine kinase inhibitor Dasatinib also serves as a versatile scaffold for the development of novel kinase inhibitors with altered target specificities and improved therapeutic profiles.

Introduction to Dasatinib Intermediate-1

Dasatinib intermediate-1 is a pivotal building block in the synthesis of Dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).^[1] Its core structure, a 2-aminothiazole moiety, is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.^[2] The inherent reactivity of the chlorine atom on the pyrimidine ring allows for facile nucleophilic substitution, making it an ideal starting point for the synthesis of a diverse library of Dasatinib analogs.

Application: Development of Novel Kinase Inhibitors

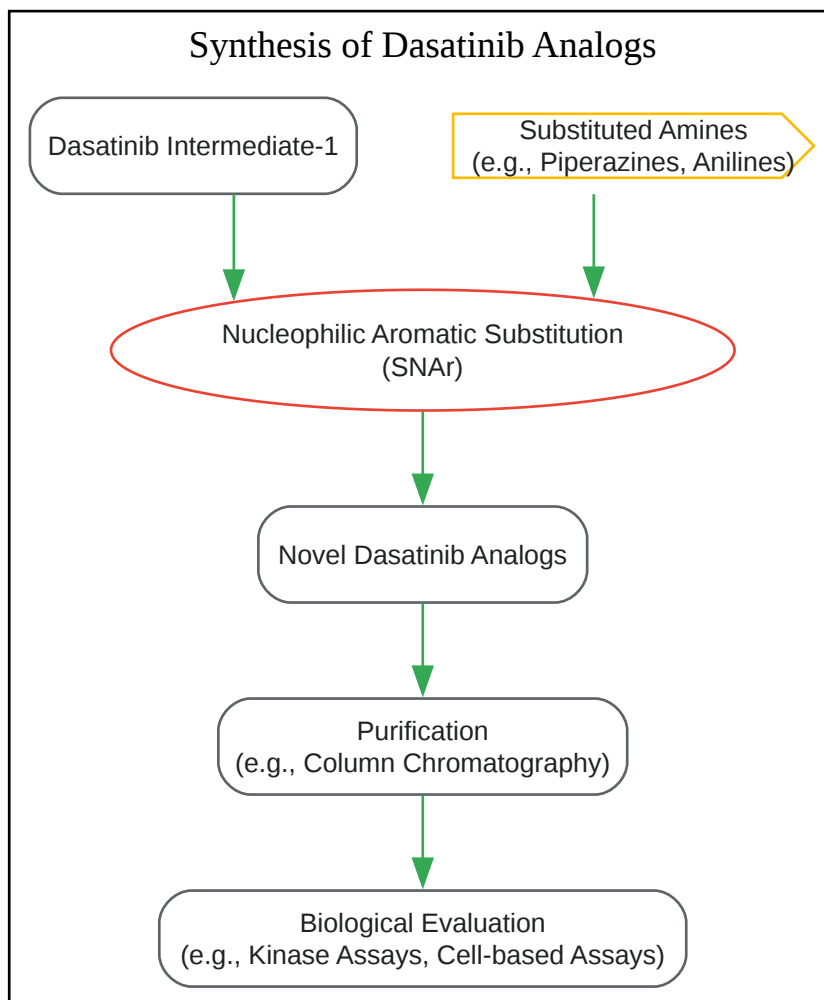
Dasatinib intermediate-1 has been successfully utilized as a scaffold to generate novel kinase inhibitors with therapeutic potential beyond the original targets of Dasatinib. A notable application is the development of potent inhibitors of Discoidin Domain Receptors 1 and 2

(DDR1 and DDR2), which are collagen-activated receptor tyrosine kinases implicated in cancer progression, fibrosis, and inflammation.[3][4]

Synthesis of DDR1 and DDR2 Inhibitors

A series of novel Dasatinib analogs were synthesized by replacing the hydroxyethylpiperazine moiety of Dasatinib with various substituted piperazines and other cyclic amines, starting from a precursor to **Dasatinib intermediate-1**. The general synthetic approach involves the nucleophilic substitution of the chlorine atom on the pyrimidine ring of an intermediate closely related to **Dasatinib intermediate-1**.

Experimental Workflow for the Synthesis of Dasatinib Analogs



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Caption: A generalized workflow for the synthesis and evaluation of novel kinase inhibitors from **Dasatinib intermediate-1**.

Quantitative Data: Inhibition of DDR1, DDR2, and K562 Cell Proliferation

The following table summarizes the in vitro biological activities of a selection of synthesized Dasatinib analogs. The data highlights the potential for developing potent and selective kinase inhibitors by modifying the Dasatinib scaffold.

Compound ID	R Group (Substitution on Piperazine)	DDR1 IC ₅₀ (nM) [3]	DDR2 IC ₅₀ (nM) [3]	K562 IC ₅₀ (nM) [3]
Dasatinib	-CH ₂ CH ₂ OH	2.5 ± 0.3	1.7 ± 0.2	0.6 ± 0.1
3a	H	10.3 ± 1.5	8.9 ± 1.1	1.5 ± 0.2
3b	-CH ₃	5.1 ± 0.7	4.2 ± 0.5	0.9 ± 0.1
3j	4-Fluorophenyl	2.26 ± 0.46	7.04 ± 2.90	0.125 ± 0.017
3k	4-Chlorophenyl	3.1 ± 0.4	5.8 ± 0.7	0.4 ± 0.05
3l	4-Bromophenyl	2.8 ± 0.3	4.9 ± 0.6	0.3 ± 0.04
3m	4-Methylphenyl	4.5 ± 0.6	6.1 ± 0.8	0.7 ± 0.09

Experimental Protocols

The following are generalized experimental protocols for the synthesis of Dasatinib analogs based on published literature. Researchers should adapt these protocols based on the specific substrate and desired product.

General Procedure for the Synthesis of Dasatinib Analogs via Nucleophilic Aromatic Substitution

Materials:

- N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (**Dasatinib intermediate-1**)
- Substituted amine (e.g., substituted piperazine, 2-5 equivalents)
- Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent
- Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2-5 equivalents)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a solution of **Dasatinib intermediate-1** (1 equivalent) in anhydrous DMF under an inert atmosphere, add the desired substituted amine (2-5 equivalents).
- Add DIPEA (2-5 equivalents) to the reaction mixture.
- Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired Dasatinib analog.
- Characterize the final product by ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

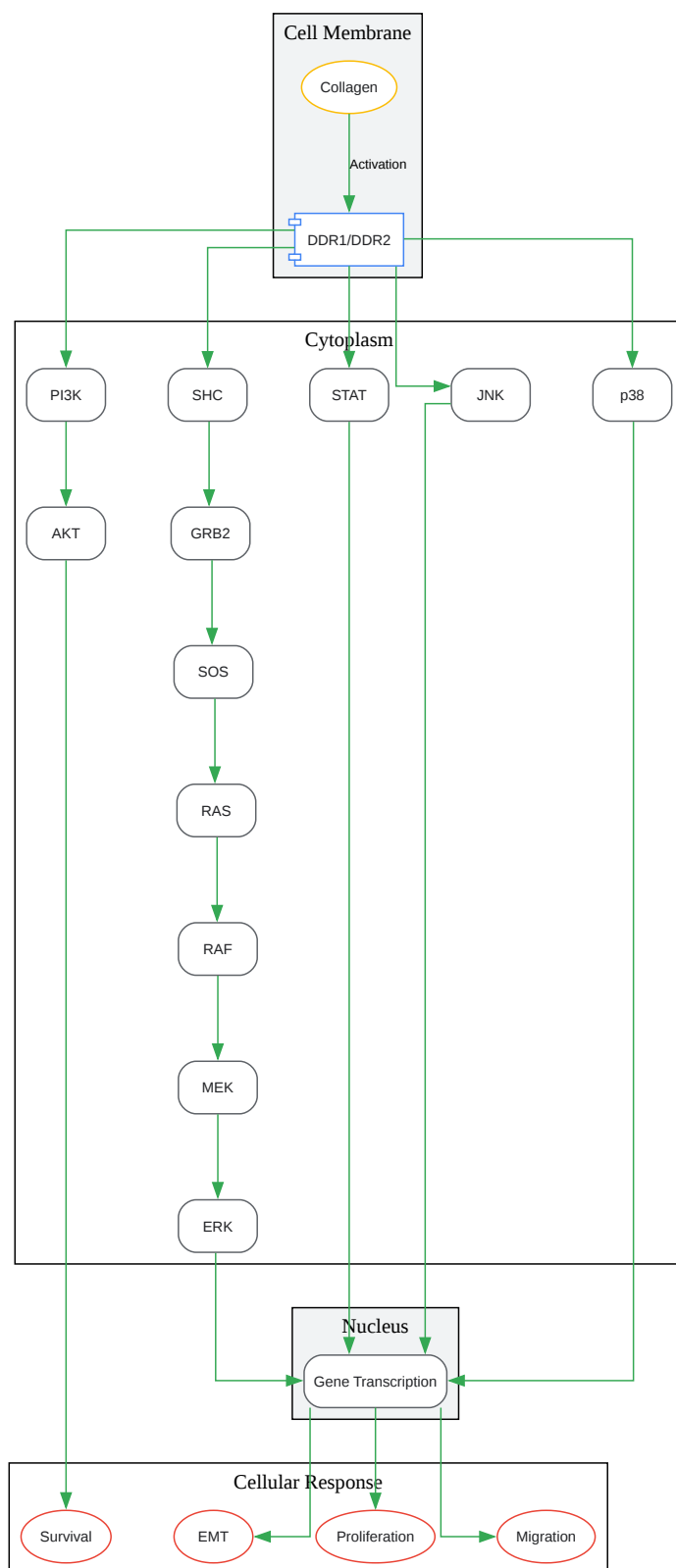
Signaling Pathways

Dasatinib and its analogs exert their therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, survival, and migration. The development of derivatives targeting DDR1 and DDR2 expands the therapeutic potential to cancers and other diseases where these kinases are dysregulated.

DDR1 and DDR2 Signaling Pathway

DDR1 and DDR2 are activated by binding to collagen, leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates a downstream signaling cascade involving various adaptor proteins and effector enzymes, ultimately regulating cellular processes such as proliferation, migration, and extracellular matrix remodeling.^{[4][5]}

DDR1/DDR2 Signaling Pathway Diagram



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Caption: A simplified representation of the DDR1 and DDR2 signaling pathways, which are key targets for novel Dasatinib analogs.

Conclusion

Dasatinib intermediate-1 is a valuable and versatile platform in medicinal chemistry for the rational design and synthesis of novel kinase inhibitors. By leveraging the established 2-aminothiazole core and the reactive chloropyrimidine handle, researchers can efficiently generate libraries of Dasatinib analogs with tailored selectivity profiles against a range of kinase targets implicated in various diseases. The successful development of potent DDR1 and DDR2 inhibitors from this scaffold underscores its potential for future drug discovery efforts.

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